molecular formula C7H3BrN2O2 B1508612 5-Bromo-6-cyanopicolinic acid CAS No. 959741-34-5

5-Bromo-6-cyanopicolinic acid

Cat. No. B1508612
CAS RN: 959741-34-5
M. Wt: 227.01 g/mol
InChI Key: TYQJHCWNDSBINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-cyanopicolinic acid is a heterocyclic organic compound that consists of a pyridine ring fused to a pyridine carboxylic acid . It has a molecular formula of C7H3BrN2O2 and a molecular weight of 227.01500 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-cyanopicolinic acid is nearly co-planar, except for the carboxyl group . The asymmetric unit is made of one neutral 5-bromopicolinic acid molecule .


Physical And Chemical Properties Analysis

5-Bromo-6-cyanopicolinic acid has a molecular formula of C7H3BrN2O2 and a molecular weight of 227.01500 . The exact mass is 225.93800 . Unfortunately, specific physical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Synthesis of Pyrrolo[2,3-d]pyrimidines

5-Bromo-6-cyanopicolinic acid is used in the synthesis of complex organic structures, such as pyrrolo[2,3-d]pyrimidines, through a copper-catalyzed coupling reaction. This process involves the coupling of substituted 5-bromopyrimidin-4-amines with alkynes, followed by cyclization, allowing for the introduction of various functional groups, including aromatic and aliphatic groups, at key positions of the resulting compounds. This method offers moderate to excellent yields and showcases the versatility of 5-bromo-6-cyanopicolinic acid in facilitating complex organic syntheses (Jiang et al., 2015).

Fluorescent Brightening Agents

The compound also finds application in the preparation of fluorescent brightening agents. Through a series of chemical reactions involving condensation and ammonolysis, derivatives of 5-bromo-6-cyanopicolinic acid have been studied for their potential as fluorescent brightening agents, highlighting the compound's utility in materials science and chemical engineering (Rangnekar & Shenoy, 1987).

Photochemical Studies

In photochemistry, derivatives of 5-bromo-6-cyanopicolinic acid, such as 6-bromopicolinic acids, have been the subject of studies exploring their photodehalogenation behaviors. These studies provide insight into the heterolytic and homolytic photodehalogenation pathways in different solvent conditions, contributing valuable information to the understanding of photochemical reactions in environmental and synthetic contexts (Rollet, Richard, & Pilichowski, 2006).

Anticancer Research

The exploration of 5-bromo-6-cyanopicolinic acid derivatives in the development of anticancer agents represents another significant area of application. Organometallic complexes incorporating these derivatives have been investigated for their potential in treating cancer, showcasing the compound's contribution to medicinal chemistry and pharmacology (Liu et al., 2011).

Safety and Hazards

Specific safety and hazard information for 5-Bromo-6-cyanopicolinic acid is not available . It’s always important to handle chemical compounds with appropriate safety measures.

Mechanism of Action

Mode of Action

The exact mode of action of 5-Bromo-6-cyanopicolinic acid is currently unknown due to the lack of specific studies on this compound. It is known that the compound can participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions

Biochemical Pathways

The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests that it may play a role in pathways involving carbon–carbon bond formation

properties

IUPAC Name

5-bromo-6-cyanopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-4-1-2-5(7(11)12)10-6(4)3-9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQJHCWNDSBINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726344
Record name 5-Bromo-6-cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-cyanopicolinic acid

CAS RN

959741-34-5
Record name 5-Bromo-6-cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of potassium trimethylsilanoate (0.80 g, 6.22 mmol) in THF (26 mL) was added 5-bromo-6-cyano-pyridine-2-carboxylic acid methyl ester (998 mg, 4.15 mmol). The mixture was heated at 50° C. for 3 h, then was cooled to rt and treated with HCl (4 N in dioxane; 1.60 mL). After 30 min, the mixture was concentrated. The residue was dissolved in hot EtOAc and filtered. The filtrate was concentrated to give the title compound (993 mg, >100%), which was used in the next step without further purification.
[Compound]
Name
potassium trimethylsilanoate
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
998 mg
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Bromo-6-cyanopicolinic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-cyanopicolinic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Bromo-6-cyanopicolinic acid
Reactant of Route 4
5-Bromo-6-cyanopicolinic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Bromo-6-cyanopicolinic acid
Reactant of Route 6
5-Bromo-6-cyanopicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.